molecular formula C13H10N4 B8545992 [4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide CAS No. 921631-52-9

[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]cyanamide

Cat. No. B8545992
Key on ui cas rn: 921631-52-9
M. Wt: 222.24 g/mol
InChI Key: VKJHOXKOUOSZLA-UHFFFAOYSA-N
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Patent
US07297713B2

Procedure details

4-bromophenylcyanamide (0.651 g, 3.34 mmol), tris(dibenzylideneacetone)dipalladium (76 mg, 0.078 mmol), N-methyl-5-cyanopyrroleboronic acid (1.1 g, 7.3 mmol), and potassium fluoride (0.776 g, 13.2 mmol) were placed in a 40 mL vial fitted with a septa. The vial was then filled with a continuous flow of nitrogen and THF (10 mL) was added. tri-Tert-butylphosphine (10 wt % in hexane) (0.486 mL, 0.078 mmol) was added to the mixture and allowed to stir 3 hours at 50° C. until the starting bromide was consumed. The mixture was then diluted with 1/1 hexane/ethylacetate, filtered through a plug of silica gel, the solvent was evaporated and the residue was flash chromatographed using 5/1, 4/1, then 3/2 Hexane/Ethylacetate to give (0.250 g, 33%) of the title compound.
Quantity
0.651 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.776 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
76 mg
Type
catalyst
Reaction Step Five
Quantity
0.486 mL
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
33%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]#[N:10])=[CH:4][CH:3]=1.[CH3:11][N:12]1[C:16]([C:17]#[N:18])=[CH:15][CH:14]=[C:13]1B(O)O.[F-].[K+].[Br-]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C1COCC1>[C:17]([C:16]1[N:12]([CH3:11])[C:13]([C:2]2[CH:7]=[CH:6][C:5]([NH:8][C:9]#[N:10])=[CH:4][CH:3]=2)=[CH:14][CH:15]=1)#[N:18] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.651 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC#N
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
CN1C(=CC=C1C#N)B(O)O
Step Three
Name
Quantity
0.776 g
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Five
Name
Quantity
76 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Six
Name
Quantity
0.486 mL
Type
catalyst
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vial fitted with a septa
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
The mixture was then diluted with 1/1 hexane/ethylacetate
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)C1=CC=C(C=C1)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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